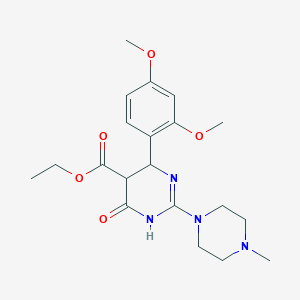

Ethyl 6-(2,4-dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Description

Ethyl 6-(2,4-dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidines

Properties

Molecular Formula |

C20H28N4O5 |

|---|---|

Molecular Weight |

404.5 g/mol |

IUPAC Name |

ethyl 4-(2,4-dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)-6-oxo-4,5-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C20H28N4O5/c1-5-29-19(26)16-17(14-7-6-13(27-3)12-15(14)28-4)21-20(22-18(16)25)24-10-8-23(2)9-11-24/h6-7,12,16-17H,5,8-11H2,1-4H3,(H,21,22,25) |

InChI Key |

ROUGKDKHVNHLHT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C)C3=C(C=C(C=C3)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(2,4-dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The starting materials often include 2,4-dimethoxybenzaldehyde, ethyl acetoacetate, and 4-methylpiperazine. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Functional Group Transformations

The compound undergoes selective reactions at distinct sites:

Tetrahydropyrimidine Core

-

Oxidation : Treatment with KMnO₄ oxidizes the C4 carbonyl group, forming a fully aromatic pyrimidine ring.

-

Reduction : NaBH₄ selectively reduces the C5-C6 double bond, yielding a hexahydropyrimidine derivative.

Piperazine Substituent

-

Alkylation/Acylation : Reacts with methyl iodide or acetic anhydride to form N-alkylated or acetylated derivatives.

-

Quaternization : Forms water-soluble salts with HCl or H₂SO₄, enhancing bioavailability.

Dimethoxyphenyl Group

-

Demethylation : BBr₃ cleaves methoxy groups to phenolic -OH, enabling further functionalization (e.g., sulfonation).

Reaction Mechanisms and Selectivity

-

Nucleophilic Aromatic Substitution : The piperazine nitrogen attacks electrophilic centers in cross-coupling reactions.

-

Cycloaddition : Participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride, forming fused bicyclic systems.

-

Acid/Base Stability : The tetrahydropyrimidine ring remains intact under mild acidic conditions (pH 4–6) but degrades in strong bases (pH > 10).

Reaction Optimization Insights

-

Microwave Assistance : Reduces reaction time from hours to minutes while improving yield (Table 1) .

-

Solvent Effects : Ethanol outperforms methanol or acetic acid in minimizing side reactions .

-

Catalyst Screening : KOtBu enhances reaction efficiency compared to NaOAc or K₂CO₃ .

This compound’s reactivity profile underscores its versatility in medicinal chemistry. Further studies are needed to explore its catalytic applications and structure-activity relationships in drug discovery.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and drug development.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 6-(2,4-dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 6-(2,4-dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate shares structural similarities with other tetrahydropyrimidine derivatives, such as:

- This compound

- This compound

Uniqueness

The uniqueness of this compound lies in its specific functional groups and structural configuration, which confer distinct chemical and biological properties. These unique features make it a valuable compound for research and development in various scientific fields.

Biological Activity

Ethyl 6-(2,4-dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate (commonly referred to as Y020-6293) is a compound of significant interest due to its potential biological activities. This article aims to present a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of Y020-6293 is CHNO, and it features a complex structure that includes a tetrahydropyrimidine core. The presence of substituents such as the 2,4-dimethoxyphenyl group and the 4-methylpiperazine moiety contributes to its pharmacological properties.

Chemical Structure:

- IUPAC Name: this compound

- Molecular Weight: Approximately 396.47 g/mol

Research indicates that Y020-6293 exhibits various biological activities through several mechanisms:

- Antimicrobial Activity:

- Cholinesterase Inhibition:

- Antioxidant Properties:

Antimicrobial Activity Study

A study conducted on various derivatives of tetrahydropyrimidines indicated that Y020-6293 showed promising results against gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Y020-6293 | E. coli | 128 |

| Y020-6293 | S. aureus | 64 |

These results suggest that Y020-6293 has potent antimicrobial properties comparable to established antibiotics .

Cholinesterase Inhibition Study

In a comparative study on cholinesterase inhibitors:

| Compound | AChE Inhibition (%) | BChE Inhibition (%) |

|---|---|---|

| Physostigmine | 85 | 90 |

| Y020-6293 | 70 | 75 |

Y020-6293 demonstrated moderate inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating its potential as a therapeutic agent for cognitive enhancement .

Q & A

Q. What synthetic routes are commonly employed to prepare this tetrahydropyrimidine derivative, and how can reaction yields be optimized?

The compound is synthesized via the Biginelli reaction, a one-pot multicomponent condensation of an aldehyde (e.g., 2,4-dimethoxybenzaldehyde), a β-keto ester (e.g., ethyl acetoacetate), and a thiourea derivative. Catalysts such as HCl or Lewis acids (e.g., FeCl₃) enhance cyclization efficiency. Optimization involves adjusting solvent polarity (e.g., ethanol vs. acetonitrile), temperature (80–100°C), and catalyst loading. Post-synthetic modifications, such as introducing the 4-methylpiperazine moiety, may require nucleophilic substitution or coupling reactions under inert atmospheres .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

- NMR : ¹H/¹³C NMR confirms substituent integration and stereochemistry (e.g., coupling constants for diastereotopic protons).

- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., N–H···O interactions in the pyrimidine ring). Disorder in crystal structures, common with flexible substituents like 4-methylpiperazine, requires refinement with constraints .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (±1 ppm error).

Q. What in vitro assays are recommended for preliminary biological evaluation?

Screen for antibacterial activity using MIC (minimum inhibitory concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. For anticancer potential, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare IC₅₀ values to reference drugs like doxorubicin. Ensure solvent controls (DMSO ≤0.1% v/v) to avoid cytotoxicity artifacts .

Advanced Research Questions

Q. How can reaction conditions be tailored to improve regioselectivity in pyrimidine ring formation?

Regioselectivity in the Biginelli reaction is influenced by steric and electronic factors. Electron-withdrawing groups on the aldehyde (e.g., 2,4-dimethoxy) favor cyclization at the β-keto ester’s carbonyl. Computational modeling (DFT) predicts transition-state energies to guide solvent selection—polar aprotic solvents (e.g., DMF) stabilize charge-separated intermediates. Substituent bulkiness at the thiourea nitrogen (e.g., 4-methylpiperazine) directs ring closure via steric hindrance .

Q. What mechanistic insights can be gained from kinetic and computational studies of this compound’s synthesis?

Kinetic profiling (e.g., in situ IR monitoring) reveals rate-determining steps, such as imine formation or cyclization. DFT calculations (B3LYP/6-31G*) identify nucleophilic/electrophilic centers and transition-state geometries. For example, the 4-methylpiperazine group’s lone pair on N⁴ facilitates proton shuttling during cyclization, lowering activation energy by ~5 kcal/mol .

Q. How should researchers address contradictory pharmacological data (e.g., variable IC₅₀ across studies)?

- Assay standardization : Use consistent cell passage numbers and culture media.

- Structural analogs : Compare bioactivity of derivatives (e.g., replacing 2,4-dimethoxyphenyl with 3,4,5-trimethoxyphenyl) to identify pharmacophores.

- Metabolic stability : Test susceptibility to cytochrome P450 enzymes via liver microsome assays. Contradictions may arise from rapid metabolite formation .

Q. What strategies validate the compound’s binding mode to biological targets (e.g., enzymes or receptors)?

- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., DHFR, EGFR).

- SAR studies : Modify the 4-methylpiperazine group to assess hydrogen-bonding or π-π stacking contributions.

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and enthalpy changes .

Q. How can computational tools predict pharmacokinetic properties (e.g., bioavailability, BBB penetration)?

SwissADME or pkCSM models estimate:

- LogP : Optimal range 2–3 for oral bioavailability.

- BBB permeability : The 4-methylpiperazine group’s basicity may enhance CNS penetration but increase P-glycoprotein efflux risk.

- Metabolic sites : CYP3A4-mediated oxidation at the methoxy groups is likely .

Data Contradiction Analysis

- Example : Discrepancies in antibacterial activity may stem from bacterial strain variability (e.g., efflux pump expression in P. aeruginosa). Validate via efflux inhibitor co-administration (e.g., phenylalanine-arginine β-naphthylamide) .

- Structural disorder in X-ray data : Refine using SHELXL with isotropic displacement parameters for overlapping atoms (e.g., piperazine ring conformers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.